3-cyclohexyl-1H-1,2,4-triazol-5-amine
Overview
Description
3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C8H14N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a cyclohexyl group attached to a triazole ring, which imparts unique chemical and physical properties .
Mechanism of Action
Target of Action
The primary targets of 3-cyclohexyl-1H-1,2,4-triazol-5-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that triazoles, the class of compounds to which it belongs, often interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Based on its structural similarity to other triazoles, it may be involved in a variety of biochemical processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a boiling point of 3888°C at 760 mmHg . These properties may influence its bioavailability.
Preparation Methods
The synthesis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine typically involves several steps. One common method is the intramolecular cyclocondensation of amidoguanidines. Another approach involves the thermal condensation of N-cyanoimidates with hydrazine . These methods, however, often require harsh reaction conditions and tedious purification procedures . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
3-Cyclohexyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include hydrazines, amidines, and carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclohexyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Organic Synthesis: This compound serves as a building block in the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with unique properties.
Bioconjugation: The triazole ring is often used in click chemistry for bioconjugation applications.
Comparison with Similar Compounds
3-Cyclohexyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives such as:
1,2,3-Triazoles: Known for their applications in drug discovery and materials science.
1,2,4-Triazoles: Similar to this compound but with different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclohexyl-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKYLXXPZPFWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390309 | |
Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90111-72-1 | |
Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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